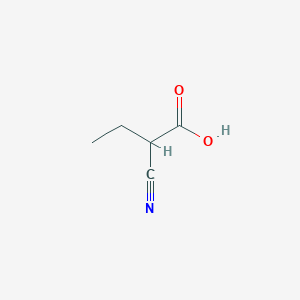
2-Cyanobutanoic acid
Übersicht
Beschreibung
2-Cyanobutanoic acid, also known as 2-cyano-3-methylbutyric acid, is a four-carbon carboxylic acid that is commonly used in the field of synthetic organic chemistry. It is a versatile reagent that is used in a variety of reactions, including the formation of amides, esters, nitriles, and other derivatives. Moreover, 2-cyanobutanoic acid has been used in the development of drugs and other compounds for medicinal purposes.
Wissenschaftliche Forschungsanwendungen
Aroma and Flavor Analysis
Research has explored the key odorants in heat-processed commercial yeast extracts, identifying compounds such as 2-furanmethanethiol and 2-methylbutanoic acid. These findings contribute to understanding the chemistry behind flavor and aroma in various food products (Münch, Hofmann, & Schieberle, 1997).
Synthetic Chemistry
2-Cyanobutanoic acid derivatives have been synthesized using cycloaddition reactions, leading to the creation of various compounds. This demonstrates the versatility of 2-cyanobutanoic acid in synthetic chemistry and its potential in producing a wide range of chemical products (Rousseau & Quendo, 1992).
Biological Synthesis
The stereostructure of 2-amino-3-cyclopropylbutanoic acid, a plant growth regulator, was determined through synthetic methods. This illustrates the role of 2-cyanobutanoic acid and its derivatives in biological synthesis and their potential applications in agriculture and plant sciences (Morimoto et al., 2002).
Biofuel Research
2-Cyanobutanoic acid derivatives, such as 2-methylbutanol, have been studied in the context of biofuel production. Research includes investigations into the combustion characteristics of these compounds, contributing to the development of sustainable, renewable energy sources (Park et al., 2015).
Pharmacological Research
2-Cyanobutanoic acid and its derivatives have been explored for their potential in drug development. Studies include the synthesis of novel compounds and evaluation of their effects on human cell lines, indicating the significance of these compounds in medical and pharmaceutical research (Pinto et al., 2011).
Eigenschaften
IUPAC Name |
2-cyanobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNINAOUGJUYOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292192 | |
| Record name | 2-cyanobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanobutanoic acid | |
CAS RN |
51789-75-4 | |
| Record name | NSC80742 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyanobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



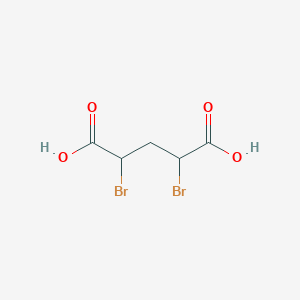
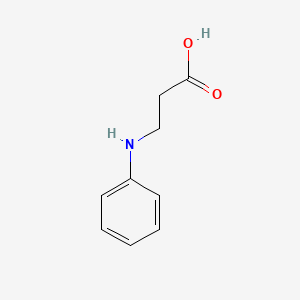
![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)
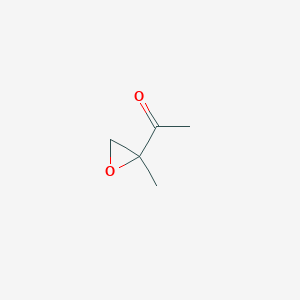
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)
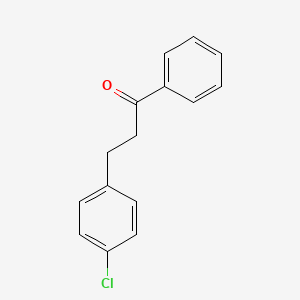
![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)
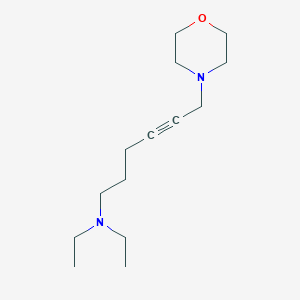
![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)
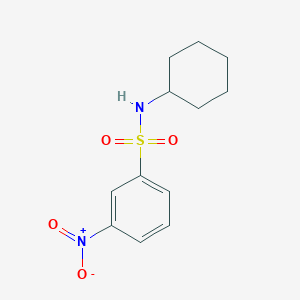

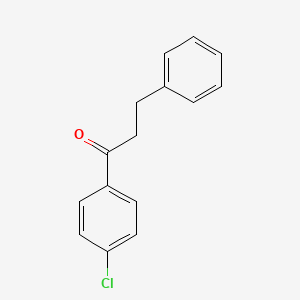
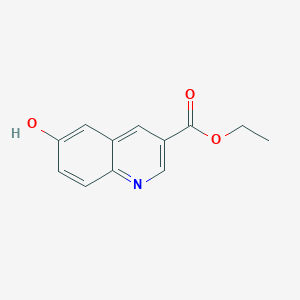
![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)